Tideglusib

Catalog No.
S545349
CAS No.
865854-05-3
M.F
C19H14N2O2S
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tideglusib

CAS Number

865854-05-3

Product Name

Tideglusib

IUPAC Name

4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2

InChI Key

PMJIHLSCWIDGMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

Solubility

Sparingly soluble

Synonyms

4-benzyl-2-(naphthalene-1-yl)-1,2,4-thiadiazolidine-3,5-dione, NP 031112, NP-031112, NP-12 compound, NP031112, NP12 compound, tideglusib

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

Description

The exact mass of the compound Tideglusib is 334.0776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of thiadiazolidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

One of the proposed mechanisms of action for Tideglusib is its ability to inhibit Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a signaling enzyme implicated in several cellular processes, including memory and learning. In Alzheimer's disease, abnormal hyperphosphorylation of tau protein is a hallmark pathology. Studies suggest that GSK-3 inhibition may promote the clearance of tau aggregates, potentially protecting neurons [].

Neuroprotective Properties

Several in vitro and in vivo studies have explored the neuroprotective properties of Tideglusib. These studies have shown that Tideglusib can protect neurons from various stressors, including excitotoxicity, oxidative stress, and amyloid-beta toxicity, which are all relevant to the neurodegenerative process in AD [, ].

Tideglusib is a small molecule compound classified as a potent and irreversible inhibitor of glycogen synthase kinase-3 beta. Its chemical structure is represented by the formula C19H14N2O2SC_{19}H_{14}N_{2}O_{2}S, and it is also known by several synonyms, including 4-benzyl-2-(naphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy .

Tideglusib acts as a non-ATP competitive inhibitor of GSK-3β, a critical enzyme in neuronal signaling [, ]. GSK-3β is involved in various cellular processes, and its overactivity is implicated in neurodegenerative diseases. By inhibiting GSK-3β, Tideglusib was thought to promote neuroprotection, reduce neuroinflammation, and potentially slow the progression of AD and PSP [].

Tideglusib primarily functions through the irreversible inhibition of glycogen synthase kinase-3 beta. The mechanism involves the formation of a stable enzyme-inhibitor complex that does not dissociate even after the removal of unbound drug from the reaction medium. The binding kinetics suggest a two-step process where an initial weak interaction is followed by a conformational change leading to a stronger, irreversible binding . The compound exhibits non-competitive inhibition with respect to adenosine triphosphate, indicating that it binds to the enzyme regardless of substrate concentration .

The biological activity of Tideglusib has been extensively studied in vitro and in vivo. In vitro studies demonstrate that Tideglusib effectively inhibits glycogen synthase kinase-3 beta activity, leading to reduced tau hyperphosphorylation and decreased amyloid plaque formation. In animal models, particularly transgenic mice expressing human mutant amyloid precursor protein and tau, Tideglusib administration resulted in improved cognitive functions and neuronal protection against degeneration . Clinical trials have shown promising results in terms of safety and potential efficacy in treating Alzheimer's disease .

Tideglusib can be synthesized through various chemical routes involving thiadiazolidinone derivatives. The general synthetic pathway includes the condensation of appropriate benzyl and naphthyl derivatives with thiourea or related compounds under acidic conditions. Specific methodologies may vary, but they typically involve multi-step reactions that ensure the formation of the desired thiadiazolidinone structure .

Tideglusib has been investigated for several therapeutic applications:

  • Neurodegenerative Diseases: Primarily targeted for Alzheimer's disease and progressive supranuclear palsy.
  • Tooth Repair Mechanisms: Research indicates potential use in dental applications for reinforcing dentine structures.
  • Cancer Research: Preliminary studies suggest efficacy in inducing apoptosis in neuroblastoma and ovarian cancer cell lines .

Tideglusib interacts specifically with glycogen synthase kinase-3 beta, leading to its irreversible inhibition. Studies have shown that this interaction is characterized by a low dissociation rate constant, indicating strong binding affinity. The compound's interaction with cysteine residues within the enzyme is critical for its inhibitory action . Furthermore, Tideglusib's effects on various signaling pathways related to inflammation and neuroprotection have been documented, highlighting its multifaceted biological roles .

Several compounds exhibit similar inhibitory effects on glycogen synthase kinase-3 beta. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
LithiumInorganicGSK-3 inhibition via competitive bindingMood stabilizer; affects multiple pathways
SB-415286Small moleculeReversible GSK-3 inhibitorNon-covalent interaction
CHIR99021Small moleculeATP-competitive GSK-3 inhibitorHighly selective; used in research
6-BromoindirubinSmall moleculeGSK-3 inhibition via competitive bindingSelective for GSK-3 over other kinases

Tideglusib's uniqueness lies in its irreversible binding and strong affinity for glycogen synthase kinase-3 beta compared to other inhibitors that exhibit reversible interactions. This property may confer sustained therapeutic effects in conditions characterized by aberrant GSK-3 activity .

The synthesis of Tideglusib, a 1,2,4-thiadiazolidine-3,5-dione derivative, can be achieved through several well-established synthetic pathways. The most fundamental approach involves the oxidative condensation of isocyanates with isothiocyanates in the presence of chlorinating agents [1] [2]. This classical method represents the foundation for most thiadiazolidinone syntheses and has been extensively studied for its mechanistic implications and synthetic utility.

Oxidative Condensation Methodology

The primary synthetic route for 1,2,4-thiadiazolidine-3,5-dione derivatives relies on the oxidative condensation between isocyanates and isothiocyanates [1] [2]. This reaction typically employs gaseous chlorine as the oxidizing agent, although more convenient alternatives such as N-chlorosuccinimide have proven equally effective [3] [4]. The general mechanism involves the formation of an intermediate cycloaddition complex, followed by oxidative cyclization to generate the desired thiadiazolidinone ring system.

For Tideglusib specifically, the synthesis begins with naphthalen-1-amine as the starting material [3] [4]. The amine undergoes conversion to the corresponding isocyanate through treatment with phosphorus oxychloride in tetrahydrofuran. Simultaneously, benzylisothiocyanate serves as the isothiocyanate component. The critical cyclization step employs N-chlorosuccinimide as the chlorinating agent in the presence of atmospheric oxygen, promoting the formation of the thiadiazolidine ring [4] [3].

The reaction conditions for this synthesis are notably mild, proceeding at room temperature with reaction times ranging from 5 minutes for the cyclization step to approximately 60 minutes for the complete synthetic sequence [3]. This efficiency makes the method particularly attractive for both laboratory-scale preparation and potential industrial applications.

Sulfenyl Chloride Route

An alternative approach utilizes sulfenyl chloride intermediates for thiadiazolidinone synthesis [5] [2]. This method, developed by Martinez and colleagues, employs N-alkyl-S-[N'-(chlorocarbonyl)amino]isothiocarbamoyl chlorides as key intermediates [5]. The synthesis proceeds through the reactivity of these sulfenyl chlorides with isocyanates under controlled conditions.

The sulfenyl chloride methodology offers several advantages, including improved reaction control and the ability to introduce diverse substitution patterns [5]. Typical reaction conditions involve the use of phosphorus oxychloride as both a chlorinating agent and reaction medium, with temperatures maintained between 0°C and room temperature. Reaction times generally range from 2 to 4 hours, with yields typically falling between 60-85% [2].

Three-Component One-Pot Synthesis

A more recent development involves three-component one-pot syntheses that combine amines, aldehydes, and thioglycolic acid in a single reaction vessel [6] [7]. This approach, while not directly applicable to Tideglusib synthesis, demonstrates the versatility of thiadiazolidinone formation strategies. The method employs various catalysts including triethylamine, sodium hydroxide, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [7].

The three-component approach offers operational simplicity and reduced purification requirements, as the entire synthesis occurs in a single vessel [6]. Reaction times vary significantly depending on the catalyst system employed, ranging from 6-8 minutes under microwave conditions to overnight stirring at room temperature. Yields typically range from 64-95%, making this approach highly efficient for suitable substrate combinations [7].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in thiadiazolidinone preparation, offering dramatically reduced reaction times and improved yields [8] [7]. This methodology typically employs microwave irradiation at temperatures between 110-130°C with power settings of 300-350 watts [8].

The microwave approach provides several key advantages: substantial reduction in reaction times (from hours to minutes), improved yields (typically 70-90%), and enhanced reproducibility [8]. The method is particularly valuable for library synthesis and structure-activity relationship studies, where rapid access to diverse analogs is essential.

Advanced Synthesis Approaches

Continuous Flow Reactor Systems

Continuous flow reactor technology represents a significant advancement in thiadiazolidinone synthesis, particularly for large-scale production . This approach offers superior temperature control, improved mixing efficiency, and enhanced safety profiles compared to traditional batch processes. Pilot-scale implementations have successfully demonstrated the synthesis of kilogram quantities with yields consistently exceeding 85% .

The continuous flow methodology provides several operational advantages: reduced solvent consumption (up to 80% reduction), decreased energy requirements (approximately 60% reduction), and improved space-time yields . For an annual production capacity of 250,000 tons, this approach can reduce carbon dioxide emissions by approximately 60,000 tons per year, making it environmentally sustainable for industrial applications .

Solid-Phase Synthesis Strategies

Solid-phase synthesis approaches have been developed for thiadiazolidinone preparation, utilizing polymer-supported reagents and intermediates [10]. This methodology offers simplified purification procedures and the potential for automated synthesis protocols. The solid-support approach facilitates easy separation of products from unreacted starting materials and byproducts through simple filtration steps.

Typical solid-phase protocols employ polymer-bound thiourea derivatives or immobilized chlorinating agents [10]. While yields may be somewhat lower than solution-phase methods (typically 70-85%), the enhanced purification efficiency and reduced waste generation make this approach attractive for certain applications [10].

Mechanochemical Synthesis

Mechanochemical synthesis represents an environmentally benign approach to thiadiazolidinone formation, eliminating the need for organic solvents [6]. This methodology employs mechanical grinding or ball-milling techniques to promote chemical reactions in the solid state. The approach typically achieves yields of 80-95% with reaction times of 9-12 minutes [6].

The mechanochemical method offers significant environmental benefits: complete elimination of organic solvents, reduced energy consumption, and minimal waste generation [6]. The approach is particularly suitable for small to medium-scale synthesis applications where environmental considerations are paramount.

Biocatalytic Approaches

Biocatalytic synthesis using microorganisms such as Saccharomyces cerevisiae has been explored for thiadiazolidinone formation [11]. This approach represents a green chemistry alternative that operates under mild conditions and generates minimal toxic byproducts. While yields are typically moderate (60-80%), the environmental benefits and mild reaction conditions make this approach attractive for certain applications [11].

The biocatalytic methodology requires careful optimization of reaction media, as the organic substrates must be compatible with the biological catalyst system [11]. Recent developments have focused on improving substrate solubility and catalyst stability to enhance overall reaction efficiency.

Ionic Liquid-Mediated Synthesis

Ionic liquid systems have emerged as effective reaction media for thiadiazolidinone synthesis, offering improved reaction rates and enhanced selectivity [11]. The use of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate provides recyclable reaction media with yields typically ranging from 75-90% [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

334.07759887 g/mol

Monoisotopic Mass

334.07759887 g/mol

Boiling Point

511.3ºC at 760 mmHg

Heavy Atom Count

24

LogP

3.28

Appearance

Solid powder

Melting Point

148-150ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q747Y6TT42

Drug Indication

Tideglusib was initially formulated for the treatment of Alzheimer and progressive supranuclear palsy. The raising interest for the use of tideglusib comes from the significant upregulation of GSK-3 in the brain in patients with Alzheimer disease. Its function as a degradant of β-catenin, was also important, as it prevents the transcription of cell survival genes. All these factors have directed current research towards this kinase as a potential target. Alzheimer disease is the most prevalent form of dementia. The most accepted hypothesis to explain this disease is related to the presence of amyloid β, which triggers a cascade that will alter the Tau protein and provoke synaptic dysfunction and neuronal death. GSK-3 importance in the tissue repair pathway has also pointed out a novel application for tideglusib. Thus, it is also under the research for the natural repair treatment of deep caries lesions.

Pharmacology

It is reported that tideglusib administration inhibits the activation of astrocytes and microglial cells, thus it presented a neuroprotective effect. It is known as well that the inactivation of GSK-3 protects against excitotoxicity.[A31601] In pre-clinical trials, there have been reports of decrease Tau hyperphosphorylation, lower brain amyloid plaque load, learning and memory enhancement, prevention of neuronal loss and significant increases of the insulin growth factor 1 which is a potent neurotrophic peptide with therapeutic value.The reports in clinical trials have shown a trend in cognition increase of Alzheimer patients treated for 24 weeks.[A31603, A31605]

Mechanism of Action

GSK-3 is a proline/serine protein kinase that is ubiquitously expressed and involved in many cellular signaling pathways. From all its diverse functions, it plays a key role in Alzheimer's disease. This role is related to its link with β-amyloid and tau pathology. It has been suggested that aberrant Wnt or insulin signaling results in increased GSK-3 function. This kinase acts on γ-secretase producing the hyperphosphorylation of tau, the formation of neurofibrillary tangles and senile plaques. Tideglusib inhibits GSK-3 irreversibly by presenting a non-competitive inhibition pattern with respect to ATP. The binding of tideglusib seems to directly relate to the motif containing Cys199.

Other CAS

865854-05-3

Wikipedia

Tideglusib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.

Del Ser T (2010). "Phase IIa clinical trial on Alzheimer's disease with NP12, a GSK3 inhibitor". Alzheimer's & Dementia. 6 (4): S147. doi:10.1016/j.jalz.2010.05.455. S2CID 54293332.

Eldar-Finkelman H, Martinez A (2011). "GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS". Frontiers in Molecular Neuroscience. 4: 32. doi:10.3389/fnmol.2011.00032. PMC 3204427. PMID 22065134.

del Ser T, Steinwachs KC, Gertz HJ, Andrés MV, Gómez-Carrillo B, Medina M, et al. (2013). "Treatment of Alzheimer's disease with the GSK-3 inhibitor tideglusib: a pilot study". Journal of Alzheimer's Disease. 33 (1): 205–15. doi:10.3233/JAD-2012-120805. PMID 22936007.

"FDA Grants Fast Track Status to Tideglusib (ZentylorTM) for Progressive Supranuclear Palsy". PR Newswire Europe Including UK Disclose. 10 September 2010. ProQuest 750175748.

Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.

Neves VC, Babb R, Chandrasekaran D, Sharpe PT (January 2017). "Promotion of natural tooth repair by small molecule GSK3 antagonists". Scientific Reports. 7: 39654. Bibcode:2017NatSR...739654N. doi:10.1038/srep39654. PMC 5220443. PMID 28067250.

Gallagher J (2017-01-09). "'Tooth repair drug' may replace fillings". BBC News. Retrieved 2017-01-09.

"AMO-2". AMO Pharmaceuticals. Retrieved 2017-09-21.

Luna-Medina, R., Cortes-Canteli, M., Sanchez-Galiano, S., et al. NP031112, a thiadiazolidinone compound, prevents inflammation and neurodegeneration under excitotoxic conditions: Potential therapeutic role in brain disorders. J. Neurosci. 27(21), 5766-5776 (2007).

Domínguez, J.M., Fuertes, A., Orozco, L., et al. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J. Biol. Chem. 287(2), 893-904 (2012).

Morales-Garcia, J.A., Luna-Medina, R., Alonso-Gil, S., et al. Glycogen synthase kinase 3 inhibition promotes adult hippocampal neurogenesis in vitro and in vivo. ACS Chem. Neurosci. 3(11), 963-971 (2012).

Martinez, A., Gil, C., and Perez, D.I. Glycogen synthase kinase 3 inhibitors in the next horizon for Alzheimer’s disease treatment. Int. J. Alzheimers Dis. 280502 (2011).

Explore Compound Types